Cas no 1783501-81-4 (2-fluoro-2-(1,3-thiazol-4-yl)acetic acid)

2-Fluoro-2-(1,3-thiazol-4-yl)acetic acid is a fluorinated heterocyclic acetic acid derivative featuring a thiazole moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile building block for drug discovery. The presence of both fluorine and the thiazolyl group enhances its reactivity and bioactivity, making it suitable for the synthesis of biologically active molecules. Its structural features allow for further functionalization, enabling applications in the development of enzyme inhibitors, agrochemicals, and other specialty chemicals. The compound’s stability and well-defined reactivity profile contribute to its utility in synthetic organic chemistry.
2-fluoro-2-(1,3-thiazol-4-yl)acetic acid structure
1783501-81-4 structure
Product Name:2-fluoro-2-(1,3-thiazol-4-yl)acetic acid
CAS No:1783501-81-4
MF:C5H4FNO2S
MW:161.154163360596
CID:6567474
PubChem ID:84651174
Update Time:2025-06-26

2-fluoro-2-(1,3-thiazol-4-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-2-(1,3-thiazol-4-yl)acetic acid
    • 4-Thiazoleacetic acid, α-fluoro-
    • Inchi: 1S/C5H4FNO2S/c6-4(5(8)9)3-1-10-2-7-3/h1-2,4H,(H,8,9)
    • InChI Key: HJCVCVBHYNRHRN-UHFFFAOYSA-N
    • SMILES: C(C1N=CSC=1)(F)C(=O)O

Experimental Properties

  • Density: 1.523±0.06 g/cm3(Predicted)
  • Boiling Point: 315.3±27.0 °C(Predicted)
  • pka: 1.72±0.10(Predicted)

2-fluoro-2-(1,3-thiazol-4-yl)acetic acid Pricemore >>

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Additional information on 2-fluoro-2-(1,3-thiazol-4-yl)acetic acid

2-Fluoro-2-(1,3-Thiazol-4-Yl)Acetic Acid: A Comprehensive Overview

The compound CAS No. 1783501-81-4, also known as 2-fluoro-2-(1,3-thiazol-4-yl)acetic acid, is a chemically synthesized organic compound with a unique structure that combines a fluorine atom and a thiazole ring. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure, which features a thiazole ring fused with an acetic acid moiety and a fluorine substituent, contributes to its versatile chemical properties.

Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is known for its ability to form strong hydrogen bonds and exhibit diverse pharmacokinetic properties. In the case of 2-fluoro-2-(1,3-thiazol-4-yl)acetic acid, the presence of the fluorine atom further enhances the compound's stability and bioavailability. This makes it a promising candidate for developing new therapeutic agents targeting various diseases.

The synthesis of CAS No. 1783501-81-4 involves a multi-step process that typically includes nucleophilic substitution reactions and acid-mediated cyclizations. Researchers have optimized these steps to improve yield and purity, ensuring that the compound can be produced on a larger scale for industrial applications. The compound's synthesis has been reported in several peer-reviewed journals, with recent advancements focusing on green chemistry approaches to minimize environmental impact.

In terms of biological activity, 2-fluoro-2-(1,3-thiazol-4-yl)acetic acid has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to modulate the activity of kinases and proteases, which are key targets in cancer therapy and inflammatory diseases. Additionally, the compound has exhibited antimicrobial properties against various bacterial and fungal strains, making it a candidate for developing new antibiotics.

The agricultural sector has also taken interest in this compound due to its potential as a herbicide or plant growth regulator. Research indicates that CAS No. 1783501-81-4 can influence plant hormone signaling pathways, potentially leading to applications in crop protection and yield enhancement. Field trials are currently underway to assess its efficacy and safety under real-world conditions.

In materials science, the unique electronic properties of 2-fluoro-2-(1,3-thiazol-4-yl)acetic acid have been explored for use in organic electronics. The compound's ability to form self-assembled monolayers and its compatibility with various substrates make it a candidate for applications in sensors and flexible electronics.

The environmental impact of this compound has also been a focus of recent research. Studies have evaluated its biodegradability and toxicity profiles to ensure that it meets regulatory standards for safe use. Results indicate that under controlled conditions, the compound undergoes rapid degradation without posing significant risks to aquatic or terrestrial ecosystems.

In conclusion, CAS No. 1783501-81-4, or 2-fluoro-2-(1,3-thiazol-4-y l)acetic acid strong>, represents a versatile molecule with wide-ranging applications across multiple industries. Its unique chemical structure, combined with advancements in synthesis and application development, positions it as a valuable asset in modern chemistry research.

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